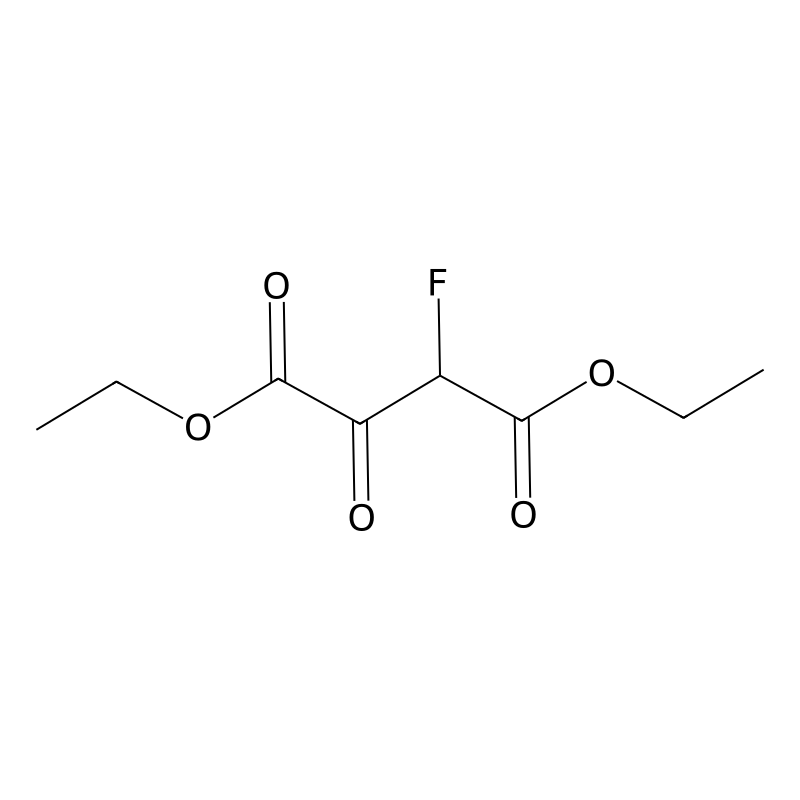

Diethyl 2-fluoro-3-oxosuccinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethyl 2-fluoro-3-oxosuccinate is an organic compound with the molecular formula C₈H₁₁F O₅ and a molecular weight of approximately 206.17 g/mol. It features a fluorine atom at the second position of a succinate backbone, which is characterized by the presence of two ethyl ester groups and a keto group at the third position. The compound is primarily used in organic synthesis and has garnered interest due to its unique structural properties that can influence reactivity and biological activity.

Organic Synthesis:

- Asymmetric Synthesis: DEFS serves as a versatile building block for the synthesis of various optically active compounds, including pharmaceuticals and natural products. Its inherent chirality allows for the selective formation of desired enantiomers through asymmetric reactions.

- Cycloaddition Reactions: DEFS participates in cycloaddition reactions, forming complex cyclic structures with potential applications in drug discovery and material science.

Medicinal Chemistry:

- Drug Design and Development: The fluorinated ketone moiety in DEFS grants it interesting biological properties, making it a valuable scaffold for designing and developing novel drugs. Researchers are exploring its potential in various therapeutic areas, including cancer, neurodegenerative diseases, and anti-infective agents.

Material Science:

- Development of Functional Materials: DEFS holds promise in the development of functional materials due to its unique reactivity and potential for incorporation into polymers and other advanced materials. Research is ongoing to explore its applications in areas like organic electronics and optoelectronic devices.

Diethyl 2-fluoro-3-oxosuccinate can be synthesized through several methods, typically involving the reaction of diethyl malonate with a fluorinated reagent. One common approach is to treat diethyl malonate with a fluorinating agent such as sulfur tetrafluoride or a suitable fluorinating reagent under controlled conditions. The reaction typically proceeds via nucleophilic substitution at the second carbon atom of the malonate structure, followed by oxidation to form the keto group .

This compound finds applications primarily in organic synthesis as an intermediate for various chemical transformations. Its unique structure allows it to serve as a building block for more complex molecules in medicinal chemistry and agrochemicals. Additionally, due to its potential biological activity, it may be explored in pharmaceutical research for developing new therapeutic agents.

Diethyl 2-fluoro-3-oxosuccinate shares structural similarities with several other compounds, particularly those within the oxosuccinate family. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl 2-cyano-3-oxosuccinate | C₈H₁₁N O₅ | Contains a cyano group instead of fluorine |

| Diethyl 2-methyl-3-oxosuccinate | C₉H₁₄O₅ | Contains a methyl group at the second position |

| Diethyl malonate | C₈H₁₄O₄ | Lacks the keto group but has similar ester structure |

| Diethyl 2-bromo-3-oxosuccinate | C₈H₁₁BrO₅ | Contains bromine instead of fluorine |

Uniqueness: Diethyl 2-fluoro-3-oxosuccinate is unique due to its fluorine substitution, which can significantly alter its reactivity and interaction properties compared to other oxosuccinates. The introduction of fluorine often enhances lipophilicity and metabolic stability, making it an attractive candidate for further research in medicinal chemistry.

Diethyl 2-fluoro-3-oxosuccinate represents a fluorinated dicarboxylic acid diester characterized by a unique molecular architecture that incorporates both fluorine substitution and ketone functionality within its succinate backbone [1]. The compound features a central four-carbon chain with two terminal ethyl ester groups and a fluorine atom positioned at the second carbon atom, adjacent to a ketone carbonyl group at the third position [1] [2].

The molecular structure can be represented by the IUPAC name diethyl 2-fluoro-3-oxobutanedioate, which accurately describes the substitution pattern and functional group arrangement [1]. The compound exists with the Chemical Abstracts Service registry number 392-58-5 and is also known by alternative nomenclature including Fluorooxaloacetic acid diethyl ester [1] [3].

The stereochemical considerations of this molecule indicate the presence of one undefined atom stereocenter, specifically at the carbon bearing the fluorine substituent [1]. This asymmetric center contributes to the compound's three-dimensional structure and potential for stereoisomerism. The molecular geometry is influenced by the electron-withdrawing effects of both the fluorine atom and the adjacent carbonyl groups, which significantly impact the electronic distribution throughout the molecule [3] [2].

Physical Constants

Molecular Weight and Formula (C8H11FO5)

The molecular formula of diethyl 2-fluoro-3-oxosuccinate is confirmed as C8H11FO5, representing a composition of eight carbon atoms, eleven hydrogen atoms, one fluorine atom, and five oxygen atoms [1] [3]. The exact molecular weight has been precisely determined as 206.17 grams per mole through computational analysis [1] [2].

More specifically, the exact mass calculation yields 206.05905161 Daltons, while the monoisotopic mass remains identical at 206.05905161 Daltons [1]. These precise mass determinations are critical for mass spectrometric identification and analytical characterization of the compound. The molecular weight places this compound within the range typical of small organic molecules suitable for various synthetic and analytical applications [3] [4].

Melting and Boiling Points

The thermal properties of diethyl 2-fluoro-3-oxosuccinate present limitations in available experimental data. Current literature sources indicate that specific melting point and boiling point values have not been definitively established through experimental measurement [5]. This absence of thermal constant data represents a significant gap in the physicochemical characterization of this compound.

Comparative analysis with structurally related compounds provides some context for expected thermal behavior. Diethyl 2-oxosuccinate, lacking the fluorine substitution, exhibits a melting point of 41 degrees Celsius and a boiling point of 285.2 degrees Celsius at 760 millimeters of mercury [6]. The introduction of fluorine substitution would be expected to modify these thermal properties due to the altered electronic environment and intermolecular interactions [7] [6].

Density and Refractive Index

Experimental determination of density and refractive index values for diethyl 2-fluoro-3-oxosuccinate has not been reported in the available literature [5]. The absence of these fundamental physical properties represents another area where additional experimental characterization would enhance the comprehensive understanding of this compound's physicochemical profile.

For comparative purposes, the chlorinated analog diethyl 2-chloro-3-oxosuccinate exhibits a calculated density of 1.3 ± 0.1 grams per cubic centimeter [7]. Given the similar molecular structure but different halogen substitution, the fluorinated compound would be expected to have a somewhat different density value due to the smaller atomic radius and different electronegativity of fluorine compared to chlorine [7] [8].

Spectroscopic Characteristics

Infrared Spectral Features

The infrared spectroscopic characterization of diethyl 2-fluoro-3-oxosuccinate reveals distinctive absorption patterns characteristic of its functional groups. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, with multiple carbonyl groups contributing to complex absorption patterns in the region between 1600 and 1800 wavenumbers [9] [10].

The presence of both ester carbonyl groups and the ketone carbonyl group creates a characteristic fingerprint in the carbonyl stretching region. The ester carbonyl absorptions typically appear at higher frequencies due to the electron-withdrawing effect of the adjacent oxygen atoms, while the ketone carbonyl absorption occurs at slightly lower frequencies [10] [11]. The fluorine substitution adjacent to one of the carbonyl groups further modifies the electronic environment, potentially shifting the absorption frequencies [12] [13].

Nuclear Magnetic Resonance Spectral Data

Nuclear magnetic resonance spectroscopic analysis provides detailed structural information about diethyl 2-fluoro-3-oxosuccinate. The proton nuclear magnetic resonance spectrum reveals characteristic signals for the ethyl ester groups, including the methyl protons appearing as triplets and the methylene protons appearing as quartets due to coupling with adjacent protons [10] [14].

The fluorine-bearing carbon represents a critical spectroscopic feature, with the adjacent proton showing characteristic coupling with the fluorine nucleus. This fluorine-proton coupling manifests as distinctive splitting patterns in the proton nuclear magnetic resonance spectrum, providing definitive evidence for the fluorine substitution position [10] [15]. The carbon-13 nuclear magnetic resonance spectrum similarly shows characteristic fluorine-carbon coupling patterns that confirm the molecular structure [14] [11].

Mass Spectrometry Profiles

Mass spectrometric analysis of diethyl 2-fluoro-3-oxosuccinate provides molecular ion identification and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 206, corresponding to the molecular weight of the intact molecule [1] [16]. The exact mass determination through high-resolution mass spectrometry yields the precise value of 206.05905161 Daltons [1].

Fragmentation patterns in electron ionization mass spectrometry typically involve loss of ethyl groups from the ester functionalities, producing characteristic fragment ions. The presence of fluorine in the molecule creates distinctive isotope patterns that aid in structural confirmation [16] [17]. Electrospray ionization mass spectrometry provides additional ionization pathways, often yielding protonated molecular ions and sodium adducts that facilitate identification [16].

Electronic Properties and Molecular Descriptors

XLogP3-AA Values

The lipophilicity of diethyl 2-fluoro-3-oxosuccinate has been computationally determined using the XLogP3-AA algorithm, yielding a value of 1.2 [1]. This logarithmic partition coefficient value indicates moderate lipophilicity, suggesting the compound exhibits balanced hydrophilic and lipophilic characteristics. The XLogP3-AA value of 1.2 places this compound in a range typical of molecules with moderate membrane permeability potential [3] [18].

Comparative analysis reveals that this lipophilicity value is influenced by the presence of multiple polar functional groups, including the ester carbonyl groups and the ketone functionality, which contribute hydrophilic character to the molecule [19] [18]. The fluorine substitution adds additional complexity to the lipophilicity profile, as fluorine exhibits unique electronic properties that can influence molecular interactions with both polar and nonpolar environments [3] [2].

Hydrogen Bonding Parameters

The hydrogen bonding characteristics of diethyl 2-fluoro-3-oxosuccinate have been computationally analyzed to determine both donor and acceptor capabilities. The molecule contains zero hydrogen bond donor sites, as confirmed by computational analysis using Cactvs algorithms [1]. This absence of hydrogen bond donors reflects the lack of hydroxyl, amino, or other proton-donating functional groups in the molecular structure [1] [18].

In contrast, the compound exhibits significant hydrogen bond acceptor capacity, with six identified hydrogen bond acceptor sites [1]. These acceptor sites correspond to the oxygen atoms present in the ester carbonyl groups and the ketone carbonyl group, as well as the ester oxygen atoms [1] [19]. The fluorine atom may also contribute to hydrogen bonding interactions, though its role as a hydrogen bond acceptor in organic molecules is generally weaker compared to oxygen atoms [18].

Rotatable Bond Count and Topological Features

The conformational flexibility of diethyl 2-fluoro-3-oxosuccinate is characterized by a rotatable bond count of seven, as determined through computational analysis [1]. This value reflects the number of single bonds around which rotation can occur under normal conditions, excluding bonds in rings and bonds to hydrogen atoms [1] [3]. The rotatable bonds include the carbon-carbon bonds in the ethyl chains and the bonds connecting the ester groups to the central succinate backbone [1].

The topological polar surface area has been calculated as 69.7 square Angstroms, representing the surface area occupied by polar atoms, primarily oxygen and fluorine [1]. This value is significant for predicting molecular transport properties and membrane permeability characteristics [19] [18]. The heavy atom count of fourteen reflects the total number of non-hydrogen atoms in the molecule, contributing to the overall molecular complexity [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 206.17 g/mol | [1] |

| XLogP3-AA | 1.2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Rotatable Bonds | 7 | [1] |

| Topological Polar Surface Area | 69.7 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

| Complexity | 238 | [1] |

Fluorination of Succinate Derivatives

Classical fluorination of succinate derivatives to produce diethyl 2-fluoro-3-oxosuccinate employs established fluorinating reagents that have been utilized for decades in organofluorine chemistry. The primary methodologies in this category involve direct fluorination using sulfur tetrafluoride and the use of acetyl hypofluorite as a moderating carrier of elemental fluorine [1] [2] [3].

Sulfur Tetrafluoride (SF4) Method

The fluorination of succinate derivatives using sulfur tetrafluoride represents one of the earliest approaches to incorporating fluorine into the succinate backbone [2]. This method typically involves the reaction of diethyl malonate or related precursors with sulfur tetrafluoride under controlled conditions. The reaction proceeds via nucleophilic substitution at the carbon atom adjacent to the carbonyl groups, followed by oxidation to form the desired keto group. Reaction temperatures exceeding 200°C are commonly required, and the process must be conducted in specialized equipment due to the highly corrosive nature of sulfur tetrafluoride [2].

The mechanism involves initial activation of the substrate by sulfur tetrafluoride, forming intermediates of the type ROSF3, which subsequently undergo fluorination with concomitant elimination of sulfur dioxide and hydrogen fluoride [2]. While effective, this approach requires specialized handling procedures and equipment designed to withstand the aggressive chemical environment.

Acetyl Hypofluorite (AcOF) Method

A significant advancement in classical fluorination methodology was introduced by Lerman and Rozen in 1983, who developed acetyl hypofluorite as a moderating carrier of elemental fluorine for the fluorination of 1,3-dicarbonyl derivatives [1] [3]. This reagent represents a substantial improvement over direct fluorine gas usage, offering enhanced selectivity and safety while maintaining high synthetic utility.

Acetyl hypofluorite is prepared by bubbling elemental fluorine gas through a solution of acetic acid containing catalytic amounts of base [3]. The resulting reagent exhibits remarkable stability and can be used for the controlled fluorination of various substrates under mild conditions. For succinate derivatives, the reaction typically proceeds at room temperature or slightly elevated temperatures, providing good yields of the desired fluorinated products [1].

The synthetic utility of acetyl hypofluorite extends beyond simple fluorination, as it demonstrates stereospecific addition across double bonds and shows excellent regioselectivity [4]. This selectivity makes it particularly valuable for the synthesis of complex fluorinated molecules where precise control over the site of fluorination is crucial.

Reactions with Diethylaminosulfur Trifluoride (DAST)

Diethylaminosulfur trifluoride has emerged as one of the most widely utilized fluorinating reagents in organic synthesis due to its excellent reactivity profile and relative ease of handling compared to other fluorinating agents [5] [6]. DAST converts alcohols to alkyl fluorides and aldehydes or ketones to geminal difluorides under mild conditions, making it an ideal reagent for the preparation of fluorinated succinate derivatives [5].

Reaction Mechanisms and Conditions

The mechanism of DAST-mediated fluorination involves initial coordination of the substrate to the sulfur center, followed by nucleophilic attack by fluoride and subsequent elimination [5]. For the synthesis of diethyl 2-fluoro-3-oxosuccinate, DAST typically reacts with appropriate alcohol or carbonyl precursors at temperatures ranging from -78°C to 0°C [5] [6]. The reaction conditions can be optimized based on the specific substrate reactivity, with more reactive substrates requiring lower temperatures to minimize side reactions.

Substrate Scope and Limitations

DAST demonstrates excellent compatibility with a wide range of functional groups commonly found in succinate derivatives [6]. The reagent shows particular effectiveness with secondary alcohols and unhindered ketones, converting them to the corresponding fluorinated products in good to excellent yields. However, acid-labile substrates may undergo rearrangement or elimination reactions, necessitating careful optimization of reaction conditions [5].

Safety and Handling Considerations

One of the primary advantages of DAST over more traditional fluorinating reagents is its enhanced safety profile [5]. The reagent is considerably less hazardous than sulfur tetrafluoride or elemental fluorine, allowing for laboratory-scale operations using standard glassware. However, upon heating, DAST can decompose to form highly explosive compounds, requiring temperature control below 50°C during storage and use [5].

Modern Synthetic Strategies

Arbusov Reaction Pathways

The Michaelis-Arbuzov reaction has found significant application in the synthesis of fluorinated phosphonate derivatives, which can serve as precursors or analogs to fluorinated succinate compounds [7] [8]. This reaction involves the nucleophilic attack of a trivalent phosphorus ester on an alkyl halide to form a pentavalent phosphorus species [7].

Mechanism and Scope

The Arbuzov reaction mechanism proceeds through initial nucleophilic attack by the phosphorus center on the electrophilic carbon of the alkyl halide, generating a phosphonium salt intermediate [7]. Subsequent nucleophilic attack by the displaced halide anion on one of the alkyl groups attached to phosphorus results in the formation of the desired phosphonate ester [7] [8].

For fluorinated substrates, the reaction demonstrates excellent tolerance for fluorine-containing functional groups [9]. The presence of fluorine atoms can actually enhance the electrophilicity of the alkyl halide, leading to faster reaction rates and improved yields compared to non-fluorinated analogs [9].

Optimization for Fluorinated Substrates

Recent developments in Arbuzov reaction methodology have focused on optimizing conditions specifically for fluorinated substrates [9]. The use of crown ethers as phase-transfer catalysts has proven particularly effective, with 15-crown-5 showing excellent performance in promoting reactions between fluorinated alkyl halides and trialkyl phosphites [10].

From Ethyl Bromofluoroacetate and Triethyl Phosphate

A particularly efficient modern synthetic route to fluorinated phosphonate analogs involves the reaction between ethyl bromofluoroacetate and triethyl phosphate under optimized conditions [10] [11]. This methodology represents a significant advancement in the preparation of fluorinated building blocks for pharmaceutical and agrochemical applications.

Optimized Reaction Conditions

The optimal conditions for this transformation involve heating the reactants in ortho-xylene at 105°C in the presence of 15-crown-5 as a catalyst [10]. The molar ratio of ethyl bromofluoroacetate to triethyl phosphite is maintained at 1:1.05, with the crown ether catalyst comprising 0.20% by weight based on the fluorinated halide [10]. Under these conditions, the reaction proceeds to completion within 14 hours, yielding the desired triethyl 2-fluoro-2-phosphonoacetate in 96.4% yield [10].

Mechanistic Considerations

The mechanism follows the classical Arbuzov pathway, with the crown ether facilitating the initial nucleophilic attack by coordinating with the bromide leaving group [10]. The presence of fluorine in the alkyl halide substrate enhances the electrophilicity of the carbon center, promoting faster reaction kinetics compared to non-fluorinated analogs [10].

Product Applications

The resulting triethyl 2-fluoro-2-phosphonoacetate serves as a versatile building block for various synthetic transformations [11]. It can be employed in Horner-Wadsworth-Emmons reactions for the stereoselective synthesis of fluorinated alkenes, in addition to serving as a precursor for quinolone synthesis and other pharmaceutical applications [11].

Continuous Flow Synthesis Methods

Advantages Over Batch Processes

Continuous flow synthesis has emerged as a transformative technology for the production of fluorinated compounds, offering numerous advantages over traditional batch processes [12] [13]. The implementation of flow chemistry in fluorination reactions addresses many of the inherent challenges associated with handling reactive fluorinating agents and provides superior control over reaction parameters.

Enhanced Safety Profile

Flow chemistry significantly improves the safety aspects of fluorination reactions by minimizing the inventory of hazardous reagents and intermediates [12] [13]. The small reactor volumes characteristic of flow systems reduce the potential consequences of exothermic events, while the continuous nature of the process eliminates the need for large-scale storage of reactive fluorinating agents [13].

Superior Heat Management

The high surface-area-to-volume ratio in flow reactors enables exceptional heat transfer capabilities, which is particularly critical for fluorination reactions that often exhibit highly exothermic profiles [12] [14]. This enhanced heat management allows for precise temperature control, reducing the formation of unwanted byproducts and improving overall selectivity [12].

Improved Mixing and Mass Transfer

Flow reactors provide superior mixing compared to batch systems, ensuring more homogeneous reaction conditions [12]. This is especially important for gas-liquid reactions involving fluorine or other gaseous fluorinating agents, where efficient contact between phases is crucial for optimal conversion [13].

Temperature and Reaction Control Parameters

Precise control of reaction parameters represents one of the most significant advantages of continuous flow synthesis for fluorinated compound preparation [12] [13]. The ability to maintain consistent conditions throughout the reaction enables reproducible results and facilitates process optimization.

Temperature Profile Management

Flow reactors allow for the implementation of complex temperature profiles that can be precisely controlled along the length of the reactor [12]. For fluorination reactions, this capability enables the use of different temperature zones for initiation, propagation, and quenching phases of the reaction [14]. Such control is particularly valuable for reactions involving multiple mechanistic pathways or competing side reactions [12].

Residence Time Optimization

The residence time in flow reactors can be precisely controlled by adjusting flow rates, allowing for fine-tuning of reaction conversion and selectivity [12] [13]. This level of control is particularly beneficial for fluorination reactions where overreaction can lead to defluorination or other decomposition pathways [13].

Pressure and Flow Rate Control

Modern flow systems incorporate sophisticated pressure and flow control mechanisms that maintain consistent reaction conditions [13]. For gas-liquid fluorination reactions, precise pressure control ensures optimal gas solubility and reaction rates [12].

Industrial Scale Production Considerations

The industrial production of diethyl 2-fluoro-3-oxosuccinate and related fluorinated compounds presents unique challenges that require specialized equipment, safety protocols, and environmental considerations [15] [16] [17]. The scale-up from laboratory to industrial production involves careful evaluation of multiple factors to ensure safe, efficient, and economically viable processes.

Equipment and Infrastructure Requirements

Industrial fluorination processes demand specialized equipment constructed from materials capable of withstanding the highly corrosive nature of fluorinating agents [16] [17]. Hastelloy and other fluorine-resistant alloys are commonly employed for reactor construction, while specialized gasket materials and valve designs are required to prevent leakage of toxic fluorine compounds [16].

The design of industrial fluorination facilities must incorporate multiple safety systems, including emergency shutdown procedures, gas detection systems, and specialized scrubbing systems for treating fluorine-containing waste streams [16] [17]. Temperature control systems must be robust enough to handle the highly exothermic nature of many fluorination reactions while maintaining precise control over reaction conditions [14].

Raw Material Considerations

The supply chain for fluorinating reagents presents unique challenges due to the specialized nature of these materials [15] [17]. Many fluorinating agents require specialized storage conditions and have limited shelf life, necessitating careful inventory management and supplier relationships [16]. The cost of high-purity fluorinating reagents can represent a significant portion of the overall production costs, making process efficiency critical for economic viability [15].

Environmental and Regulatory Compliance

Industrial fluorination processes must comply with stringent environmental regulations governing the emission of fluorine-containing compounds [15] [17]. This requires sophisticated emission control systems and waste treatment facilities designed specifically for fluorinated materials [15]. Regulatory compliance extends to worker safety protocols, requiring specialized training and monitoring systems for personnel involved in fluorination operations [16].

Green Chemistry Applications in Synthesis

The development of environmentally friendly fluorination methodologies represents a growing area of interest in organofluorine chemistry, driven by both regulatory pressures and economic considerations [18] [19] [20]. Green chemistry approaches to fluorination seek to minimize environmental impact while maintaining synthetic efficiency and product quality.

Mechanochemical Fluorination

Recent advances in mechanochemical synthesis have opened new possibilities for environmentally friendly fluorination reactions [18] [19]. Solid-state aromatic nucleophilic fluorination using potassium fluoride and quaternary ammonium salts has been developed as a rapid and practical alternative to solution-based methods [18]. This approach eliminates the need for toxic, high-boiling solvents typically required for traditional fluorination reactions [18].

The mechanochemical protocol operates under ambient conditions without requiring complex setups or inert gas atmospheres [18]. Reactions can be completed within one hour, representing a significant improvement in time efficiency compared to conventional solution-based methods that typically require 24 hours or more [18]. The environmental benefits are substantial, with evaluation using the E-factor metric demonstrating significantly lower environmental impact compared to traditional fluorination approaches [18].

Alternative Fluorinating Reagents

The development of safer and more environmentally benign fluorinating reagents represents another important aspect of green fluorination chemistry [19] [20]. Novel reagent systems such as quaternary ammonium tri(1,1,1,3,3,3-hexafluoroisopropanol)-coordinated fluoride demonstrate excellent fluorinating capability while exhibiting extremely low hygroscopicity [19]. These reagents offer improved handling characteristics and reduced environmental impact compared to traditional fluorinating agents [19].

Process Intensification and Waste Minimization

Green chemistry principles emphasize the minimization of waste generation and the development of more efficient synthetic processes [18] [20]. For fluorination reactions, this involves optimizing reaction conditions to maximize atom economy and minimize the formation of byproducts [18]. The implementation of continuous flow technology represents one approach to achieving these goals, as discussed in previous sections [12].

The development of telescoped processes that combine multiple synthetic steps without isolation of intermediates offers another avenue for waste reduction [12]. Such approaches are particularly valuable for fluorination chemistry, where many intermediates may be unstable or difficult to purify [12].

Economic and Sustainability Considerations

The economic drivers for green fluorination chemistry extend beyond simple cost considerations to include sustainability metrics and lifecycle assessments [15] [20]. The development of fluorination processes that utilize renewable feedstocks or produce fewer hazardous waste streams can provide significant long-term economic advantages [15]. Additionally, the implementation of process analytical technology and real-time monitoring systems can improve process efficiency while reducing environmental impact [20].